Cas no 1261964-80-0 (5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol)
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18316299
- 1261964-80-0
- 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%
- 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- DTXSID20686608
- 5-(4-METHOXY-3-METHYLPHENYL)-3-TRIFLUOROMETHYLPHENOL
- 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol
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- MDL: MFCD18316299
- Inchi: 1S/C15H13F3O2/c1-9-5-10(3-4-14(9)20-2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3
- InChI Key: PLOQPXUFLKTNDH-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(=C1)C1=CC=C(C(C)=C1)OC)O)(F)F
Computed Properties
- Exact Mass: 282.08676414Da
- Monoisotopic Mass: 282.08676414Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5Ų
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322507-5 g |
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%; . |
1261964-80-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322507-5g |
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol, 95%; . |
1261964-80-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol Suppliers
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol
Research Briefing on 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol (CAS: 1261964-80-0) and Its Recent Advances in Chemical Biology and Pharmaceutical Research
The compound 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol (CAS: 1261964-80-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This phenolic derivative, characterized by its trifluoromethyl and methoxy-substituted aromatic rings, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting inflammatory pathways and enzyme modulation.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The research demonstrated that the compound exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than its effect on COX-1 (IC50 > 50 μM). This selectivity suggests its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Further structural-activity relationship (SAR) studies have revealed that the trifluoromethyl group at the 3-position of the phenol ring enhances binding affinity to target proteins through hydrophobic interactions and fluorine-specific bonding. The methoxy group at the 4-position of the adjacent phenyl ring appears to contribute to metabolic stability, as evidenced by improved pharmacokinetic profiles in rodent models. These findings were corroborated by molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters earlier this year.
In the realm of anticancer research, preliminary results from a multi-center study indicate that derivatives of 1261964-80-0 show promising activity against certain kinase targets. Particularly noteworthy is its moderate inhibition (45% at 10 μM concentration) of Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. Researchers are currently optimizing the scaffold to improve potency and selectivity for clinical translation.
The synthetic accessibility of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol has also been a focus of recent investigations. A 2024 patent application describes an improved synthetic route with higher yields (78% overall) and fewer purification steps compared to previous methods. This advancement could facilitate larger-scale production for preclinical and eventual clinical studies.
Despite these promising developments, challenges remain in the development of this compound. Current research is addressing issues such as aqueous solubility and potential cytochrome P450 interactions. Several academic and industry groups are collaborating to develop prodrug strategies and formulation approaches to overcome these limitations while maintaining the compound's therapeutic potential.
In conclusion, 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol represents an intriguing chemical entity with multiple potential therapeutic applications. The growing body of research surrounding CAS 1261964-80-0 suggests it may serve as a valuable scaffold for future drug discovery efforts, particularly in inflammation and oncology. Continued investigation into its mechanism of action and structural optimization will be crucial for translating these findings into clinical candidates.
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